![molecular formula C26H31N3O7 B2765789 N,1-双(3,4,5-三甲氧基苯基)-3,4-二氢吡咯并[1,2-a]嘧啶-2(1H)-甲酸酰胺 CAS No. 899984-85-1](/img/structure/B2765789.png)

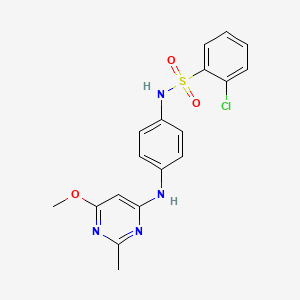

N,1-双(3,4,5-三甲氧基苯基)-3,4-二氢吡咯并[1,2-a]嘧啶-2(1H)-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely contains a pyrrolopyrazine core structure, which is fused with two 3,4,5-trimethoxyphenyl groups . Compounds with similar structures have been studied for their potential anticancer activity .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .科学研究应用

区域选择性合成及计算分析

Sanad 等人 (2021) 对连接苯并呋喃单元的双(吡啶[2',3':3,4]吡唑并[1,5-a]嘧啶) 的研究通过哌嗪间隔基提供了区域选择性合成技术的见解。DFT 计算等计算工具用于预测合成方案的区域选择性,这可能适用于操纵 N,1-双(3,4,5-三甲氧基苯基)-3,4-二氢吡嗪-2(1H)-羧酰胺的结构以用于特定应用 (Sanad, Ahmed, Mekky, & Abdallah, 2021)。

配位化学用于材料科学

Singh 和 Mukherjee (2005) 对具有吡嗪-酰胺-硫醚配位的二价镍和铜配合物进行的研究讨论了稳定三价镍的配合物的合成和性质。本研究强调了吡嗪衍生物在开发在材料科学和催化中具有潜在应用的配位配合物中的重要性 (Singh & Mukherjee, 2005)。

用于医疗应用的荧光示踪剂

Rajagopalan 等人 (2011) 探索了亲水性吡嗪染料作为肾小球滤过率 (GFR) 实时即时测量的外源性荧光示踪剂。他们的研究结果表明,吡嗪衍生物在开发医疗保健中的诊断工具方面具有价值 (Rajagopalan 等人,2011)。

电致变色材料

一项利用吡嗪衍生物的供体-受体聚合电致变色材料的研究突出了它们在近红外电致变色器件中的潜力。本研究表明吡嗪衍生物在开发用于电子和光电器件的新材料中的应用 (Zhao 等人,2014)。

作用机制

Target of Action

Compounds with similar structures have shown anticancer activity against mcf-7 and a549 cell lines . These cell lines are commonly used in research as models for breast and lung cancer, respectively .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit anticancer activity . They interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells .

Biochemical Pathways

Compounds with similar structures have been found to alter the mitochondrial membrane potential (mmp) and significantly reduce the reactive oxygen species (ros) levels in lung cancer cells . This suggests that these compounds may affect the mitochondrial apoptotic pathway, leading to cell death .

Result of Action

Compounds with similar structures have been found to exhibit anticancer activity . They have been shown to inhibit the growth and proliferation of cancer cells , suggesting that N,1-bis(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may have similar effects.

属性

IUPAC Name |

N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O7/c1-31-19-12-16(13-20(32-2)24(19)35-5)23-18-8-7-9-28(18)10-11-29(23)26(30)27-17-14-21(33-3)25(36-6)22(15-17)34-4/h7-9,12-15,23H,10-11H2,1-6H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKOTZGTNQQLKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2765706.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B2765707.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765708.png)

![3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2765710.png)

![4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2765711.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2765717.png)

![1-(4-ethylphenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2765726.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2765727.png)

![3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2765729.png)